N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine
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Overview
Description
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is a synthetic compound characterized by the presence of a trifluoroacetyl group attached to a peptide chain consisting of three glycine residues and one L-alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine typically involves the stepwise addition of glycine residues to a protected alanine derivative. The trifluoroacetyl group is introduced using trifluoroacetic anhydride under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide chain.
Reduction: Reduced forms of the peptide chain with altered functional groups.
Substitution: Peptide derivatives with new functional groups replacing the trifluoroacetyl group.
Scientific Research Applications
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide chain may also play a role in determining the compound’s specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoroacetyl)glycylglycine
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)glycylglycyl-L-alanine
Uniqueness
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
55532-97-3 |
---|---|
Molecular Formula |
C11H15F3N4O6 |
Molecular Weight |
356.26 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H15F3N4O6/c1-5(9(22)23)18-8(21)4-16-6(19)2-15-7(20)3-17-10(24)11(12,13)14/h5H,2-4H2,1H3,(H,15,20)(H,16,19)(H,17,24)(H,18,21)(H,22,23)/t5-/m0/s1 |
InChI Key |
FELPEKFMEWYBAD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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